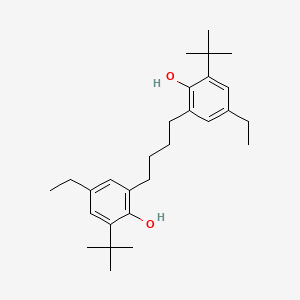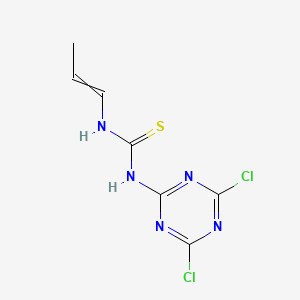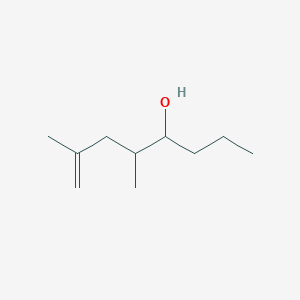
Dimethyl(dipropoxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(dipropoxy)stannane is an organotin compound characterized by the presence of tin bonded to two methyl groups and two propoxy groups. Organotin compounds, including this compound, are known for their diverse applications in various fields such as catalysis, material science, and pharmaceuticals .
Métodos De Preparación
The synthesis of dimethyl(dipropoxy)stannane typically involves the stannylation or C-Sn coupling reactions. These reactions can be carried out using various reagents and conditions. One common method involves the reaction of dimethyltin dichloride with propyl alcohol in the presence of a base to form this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Dimethyl(dipropoxy)stannane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can lead to the formation of various organotin derivatives.
Aplicaciones Científicas De Investigación
Dimethyl(dipropoxy)stannane has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology and medicine, organotin compounds, including this compound, have been studied for their potential antimicrobial and anticancer properties . In industry, these compounds are used as stabilizers for polyvinyl chloride (PVC) and as catalysts in various chemical processes .
Mecanismo De Acción
The mechanism of action of dimethyl(dipropoxy)stannane involves its interaction with molecular targets and pathways within cells. Organotin compounds are known to interact with proteins and enzymes, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial activity through the disruption of bacterial cell membranes or anticancer activity by inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Dimethyl(dipropoxy)stannane can be compared with other organotin compounds such as trimethyltin chloride and tributyltin hydride. While all these compounds contain tin-carbon bonds, they differ in their specific substituents and chemical properties. For example, trimethyltin chloride is known for its neurotoxic effects, while tributyltin hydride is commonly used as a reducing agent in organic synthesis
Propiedades
Número CAS |
62720-37-0 |
|---|---|
Fórmula molecular |
C8H20O2Sn |
Peso molecular |
266.95 g/mol |
Nombre IUPAC |
dimethyl(dipropoxy)stannane |
InChI |
InChI=1S/2C3H7O.2CH3.Sn/c2*1-2-3-4;;;/h2*2-3H2,1H3;2*1H3;/q2*-1;;;+2 |
Clave InChI |
RWSXWJYRCSQWJU-UHFFFAOYSA-N |
SMILES canónico |
CCCO[Sn](C)(C)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one](/img/structure/B14509040.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)


![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)
![2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14509063.png)

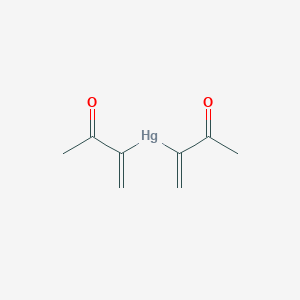
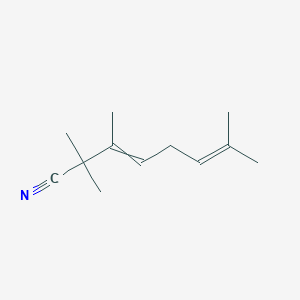
![1-[(2-Ethoxyethyl)sulfanyl]pentane](/img/structure/B14509080.png)
